2-Chloro-6-(trifluoromethyl)-1,8-naphthyridine 2-Chloro-6-(trifluoromethyl)-1,8-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18165830
InChI: InChI=1S/C9H4ClF3N2/c10-7-2-1-5-3-6(9(11,12)13)4-14-8(5)15-7/h1-4H
SMILES:
Molecular Formula: C9H4ClF3N2
Molecular Weight: 232.59 g/mol

2-Chloro-6-(trifluoromethyl)-1,8-naphthyridine

CAS No.:

Cat. No.: VC18165830

Molecular Formula: C9H4ClF3N2

Molecular Weight: 232.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(trifluoromethyl)-1,8-naphthyridine -

Specification

Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
IUPAC Name 2-chloro-6-(trifluoromethyl)-1,8-naphthyridine
Standard InChI InChI=1S/C9H4ClF3N2/c10-7-2-1-5-3-6(9(11,12)13)4-14-8(5)15-7/h1-4H
Standard InChI Key WKTCMEMZPFUWJH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=NC=C(C=C21)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the 1,8-naphthyridine family, a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 8. The chloro group at position 2 and the electron-withdrawing trifluoromethyl group at position 6 confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9_9H4_4ClF3_3N2_2
Molecular Weight232.59 g/mol
IUPAC Name2-chloro-6-(trifluoromethyl)-1,8-naphthyridine
Canonical SMILESC1=CC(=NC2=NC=C(C=C21)C(F)(F)F)Cl
Topological Polar Surface Area38.9 Ų

The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the chloro group serves as a leaving group in nucleophilic substitution reactions .

Synthesis and Functionalization

Vilsmeier-Haack Cyclization

Ayoob et al. developed a rapid protocol using N-(pyridine-2-yl)acetamide, dimethylformamide (DMF), and phosphorus oxychloride (POCl3_3) to yield 2-chloro-3-formyl-1,8-naphthyridine. This method achieves cyclization at 80°C with a 72% yield, confirmed by 1^1H NMR and IR spectroscopy .

Patent-Scale Production

A Chinese patent (CN106810550A) outlines a three-step industrial synthesis:

  • Cyclization: (Trifluoromethyl)pyridin-2-amine reacts with diethyl malonate in tetrahydrofuran (THF) under reflux.

  • Chlorination: Intermediate treatment with POCl3_3 at 110°C introduces the chloro group.

  • Reduction: Catalytic hydrogenation with Pd/C yields the final product .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Temperature (°C)Key Reagents
Vilsmeier-Haack 7280DMF, POCl3_3
Patent Process 85110Diethyl malonate, Pd/C

Derivative Synthesis

Chalcone derivatives of 2-chloro-1,8-naphthyridine exhibit enhanced bioactivity. For example, Claisen-Schmidt condensation with acetophenone derivatives introduces α,β-unsaturated ketones, which are further iodinated or brominated to yield iodochalcones (3a-e) and dibromo compounds (4a-e) .

Biological Activity and Mechanisms

Antimicrobial Properties

Derivatives demonstrate broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens. Brominated chalcones (4a-e) show MIC values of 4–8 µg/mL, attributed to membrane disruption via hydrophobic interactions .

DerivativeTarget Organism/Cell LineActivity Metric
Brominated Chalcone S. aureusMIC = 4 µg/mL
Parent CompoundMCF-7IC50_{50} = 15 µM

Industrial and Therapeutic Applications

Pharmaceutical Development

The compound serves as a precursor for kinase inhibitors targeting VEGF and EGFR, critical in angiogenesis and tumor growth. Patent CN106810550A highlights its role in synthesizing 7-naphthyridine-based antitumor agents .

Material Science

Fluorinated naphthyridines are explored as ligands in metal-organic frameworks (MOFs) for gas storage, leveraging their strong hydrogen-bonding capacity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator